Azoxyethane

Carcinogenesis Organ-specificity Comparative oncology

Azoxyethane (CAS 16301-26-1) is a symmetrical ethyl-substituted azoxyalkane with the molecular formula C₄H₁₀N₂O and molecular weight 102.14 g/mol. Its physicochemical profile includes a predicted boiling point of 141.0±23.0 °C at 760 mmHg, vapor pressure of 7.5±0.3 mmHg at 25°C, flash point of 39.1±22.6 °C, and density of 0.9±0.1 g/cm³.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 16301-26-1
Cat. No. B112155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoxyethane
CAS16301-26-1
Synonymsazoxyethane
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCCN=[N+](CC)[O-]
InChIInChI=1S/C4H10N2O/c1-3-5-6(7)4-2/h3-4H2,1-2H3
InChIKeySZOHWYCBDJPVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azoxyethane CAS 16301-26-1: Ethylating Azoxyalkane for Carcinogenesis Research and Organic Synthesis


Azoxyethane (CAS 16301-26-1) is a symmetrical ethyl-substituted azoxyalkane with the molecular formula C₄H₁₀N₂O and molecular weight 102.14 g/mol . Its physicochemical profile includes a predicted boiling point of 141.0±23.0 °C at 760 mmHg, vapor pressure of 7.5±0.3 mmHg at 25°C, flash point of 39.1±22.6 °C, and density of 0.9±0.1 g/cm³ . The compound is structurally isomeric with nitrosodiethylamine (NDEA) and functions as an ethylating agent in both biological and synthetic contexts [1]. Azoxyethane is classified as highly toxic with acute LD₅₀ values of 240 mg/kg (subcutaneous, rat) and 210 mg/kg (intravenous, rat), and is combustible, producing toxic nitrogen oxide fumes upon decomposition .

Why Azoxymethane Cannot Substitute for Azoxyethane CAS 16301-26-1 in Experimental Protocols


Azoxyethane and its methyl analog azoxymethane are not interchangeable in research applications due to fundamentally divergent target organ specificities, species-dependent potency profiles, and metabolic activation pathways [1]. Head-to-head carcinogenicity studies in F344 rats demonstrate that azoxyethane induces tumors of the esophagus and nasal cavity—target sites not observed with azoxymethane—while azoxymethane preferentially induces colon and ileum tumors [1]. Furthermore, in vitro mutagenicity assays reveal that azoxyethane lacks activity in standard Salmonella and prophage induction systems under conditions where isomeric nitrosamines are strongly positive, indicating that its carcinogenic mechanism proceeds through alternative metabolic routes not captured by conventional screening platforms [2]. Substituting azoxymethane for azoxyethane without accounting for these documented divergences would yield non-comparable experimental outcomes and invalidate structure-activity relationship analyses.

Quantitative Differentiation Evidence for Azoxyethane CAS 16301-26-1 Versus Comparator Compounds


Organ-Specific Tumor Induction Profile: Azoxyethane Esophageal and Nasal Cavity Selectivity Versus Azoxymethane

In a direct head-to-head carcinogenicity study, azoxyethane induced tumors of the esophagus and nasal cavity at both 0.54 mM and 0.135 mM dose levels in F344 rats, tumor types that were not observed in any other azoxyalkane treatment group including azoxymethane [1]. Azoxymethane instead induced colon and ileum tumors [1]. Both compounds induced high incidences of hepatocellular neoplasms, but ethylazoxy compounds (including azoxyethane) additionally induced a large number of hemangiosarcomas in the liver that methylazoxy compounds did not produce [1].

Carcinogenesis Organ-specificity Comparative oncology

Species-Dependent Potency: Rat Versus Hamster Carcinogenicity of Azoxyethane Compared to Azoxymethane

In a comparative gavage study across F344 rats and Syrian golden hamsters, the potency ranking of azoxyethane relative to azoxymethane reversed depending on the species [1]. In rats, ethyl compounds (azoxyethane) were more potent carcinogens than the corresponding methyl compounds (azoxymethane) [1]. In hamsters, the opposite pattern was observed: NDEA and azoxyethane were less potent carcinogens than NDMA and azoxymethane [1]. Additionally, in rats, azoxyethane induced tumors of the nasal mucosa while azoxymethane induced colon tumors [1].

Species-specific toxicology Comparative carcinogenesis In vivo potency

Lack of In Vitro Mutagenic Activity: Contrast with Isomeric Nitrosodiethylamine

Azoxyethane showed no significant activity in Salmonella histidine reversion assays or λ-lacZ prophage induction assays in the presence of liver S9 fraction, contrasting sharply with the considerable activity observed for its isomer nitrosodiethylamine (NDEA) under identical conditions [1]. Metabolism studies with liver microsomes and hepatocytes indicated that azoxyethane was metabolized only to a small extent, if at all, under the examined conditions, whereas NDEA underwent substantial metabolism [1]. This differential in vitro behavior confirms that azoxyethane and NDEA, despite being structural isomers, follow distinct activation pathways.

Mutagenicity Metabolic activation In vitro assays

Transplacental Neurogenic Tumor Induction: Unique Fetal Target Specificity

In transplacental carcinogenesis experiments in rats, azoxyethane induced malignant tumors exclusively of the brain and nervous system in nearly all offspring following a single very low intravenous dose administered on day 15 of gestation [1]. Hydrazo-ethane and azo-ethane produced similar outcomes in this experimental paradigm [1]. This fetal neurogenic tumor induction pattern is a documented, quantifiable endpoint that distinguishes azoxyethane's transplacental effects from other ethylating agents.

Transplacental carcinogenesis Neuro-oncology Developmental toxicology

Differential Liver Tumor Subtype Induction: Hemangiosarcoma Specificity of Ethylazoxy Compounds

In the direct comparative carcinogenicity study, while both methylazoxy and ethylazoxy compounds induced high incidences of hepatocellular neoplasms in F344 rats, only the two ethylazoxy compounds (azoxyethane and Z-methyl-O,N,N-azoxyethane) induced a large number of hemangiosarcomas in the liver [1]. Azoxymethane and Z-ethyl-O,N,N-azoxymethane did not produce this liver tumor subtype [1]. This represents a qualitative pathological difference in tumor type arising from the same organ.

Hepatocarcinogenesis Hemangiosarcoma Tumor pathology

High-Evidence Research Applications for Azoxyethane CAS 16301-26-1


Esophageal and Nasal Cavity Carcinogenesis Modeling in Rats

Azoxyethane is the definitive ethylating azoxyalkane for studies requiring specific induction of esophageal and nasal cavity tumors in F344 rats. In direct comparative studies, only azoxyethane produced these tumor types at both tested dose levels (0.54 mM and 0.135 mM in drinking water), while azoxymethane and mixed methyl-ethyl azoxy compounds did not induce tumors at these sites [1]. Researchers investigating upper aerodigestive tract carcinogenesis should prioritize azoxyethane over azoxymethane to achieve site-specific tumor induction.

Liver Hemangiosarcoma Induction Studies

For experimental hepatocarcinogenesis protocols requiring the induction of hemangiosarcomas rather than solely hepatocellular carcinomas, azoxyethane is the required azoxyalkane. Head-to-head data confirm that ethylazoxy compounds (including azoxyethane) induce large numbers of liver hemangiosarcomas, whereas methylazoxy compounds (azoxymethane) do not produce this tumor subtype [1]. Both compound classes induce hepatocellular neoplasms, making the hemangiosarcoma endpoint a key differentiator for model selection.

Transplacental Neurogenic Carcinogenesis Research

Azoxyethane is an established positive control and experimental agent for transplacental neurogenic tumor induction studies. Following a single intravenous dose to pregnant rats on day 15 of gestation, azoxyethane induces malignant tumors exclusively of the brain and nervous system in nearly all offspring [1]. This high-penetrance, organ-specific fetal carcinogenesis profile makes azoxyethane indispensable for developmental neuro-oncology research and teratogenesis-carcinogenesis crossover studies.

Ethylation Mechanism Studies Requiring In Vitro-Negative Carcinogens

Azoxyethane serves as a unique tool compound for investigating ethylation-mediated carcinogenesis mechanisms that bypass conventional in vitro genotoxicity screening pathways. Unlike its isomer NDEA, azoxyethane is inactive in Salmonella and λ-lacZ mutagenicity assays with S9 activation and undergoes minimal metabolism in standard liver microsome/hepatocyte preparations [1]. Researchers requiring an ethylating carcinogen that does not produce confounding positive signals in standard in vitro mutagenicity platforms should select azoxyethane for mechanistic studies of alternative metabolic activation routes.

Quote Request

Request a Quote for Azoxyethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.